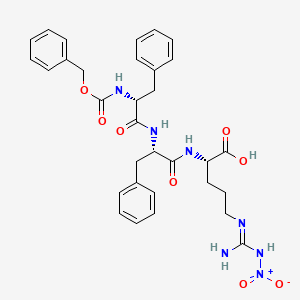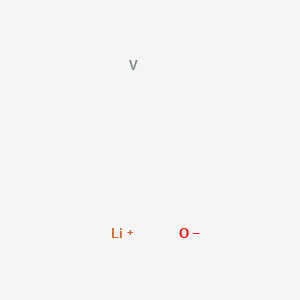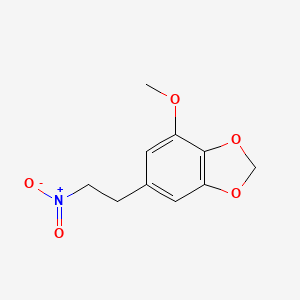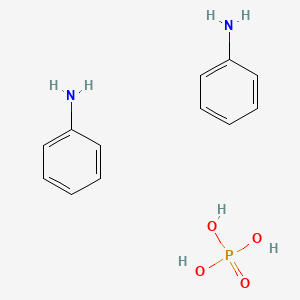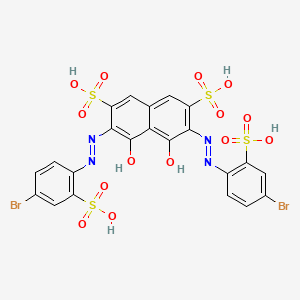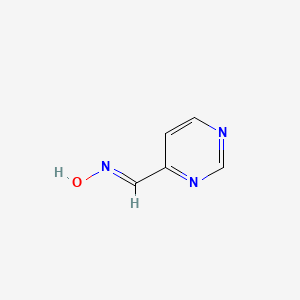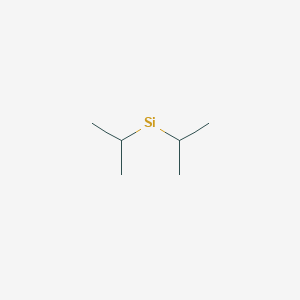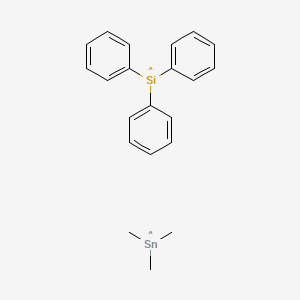
Heparexine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparexine is a compound that combines magnesium, phosphorylcholine, and chloride ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is an essential mineral involved in numerous biochemical processes, while phosphorylcholine is a derivative of choline, a vital nutrient for cell membrane integrity and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phosphorylcholine chloride typically involves the reaction of magnesium chloride with phosphorylcholine. The reaction is carried out in an aqueous solution, where magnesium chloride (MgCl₂) is dissolved in water, and phosphorylcholine is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of magnesium phosphorylcholine chloride.
Industrial Production Methods
Industrial production of magnesium phosphorylcholine chloride follows similar principles but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heparexine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The chloride ion in the compound can be substituted with other anions, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various anions like sulfate (SO₄²⁻) or nitrate (NO₃⁻) can be introduced to replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific
Properties
CAS No. |
17032-39-2 |
|---|---|
Molecular Formula |
C5H14MgNO5P |
Molecular Weight |
223.447121 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


